Nitridocarbon(1+)

Description

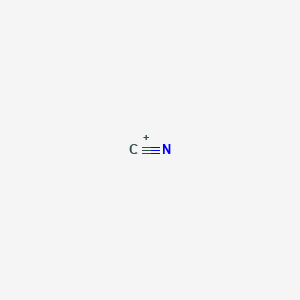

Structure

2D Structure

3D Structure

Properties

CAS No. |

2074-87-5 |

|---|---|

Molecular Formula |

CN+ |

Molecular Weight |

26.017 g/mol |

IUPAC Name |

azanylidynemethane |

InChI |

InChI=1S/CN/c1-2/q+1 |

InChI Key |

NKCCODPFBDGPRJ-UHFFFAOYSA-N |

SMILES |

[C+]#N |

Canonical SMILES |

[C+]#N |

Other CAS No. |

12539-57-0 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Nitridocarbon 1+

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within the nitridocarbon(1+) cation are fundamental to understanding its properties. Computational chemistry offers powerful tools to probe these aspects at a molecular level.

Molecular Orbital Theory Applications and Electronic Configuration

Molecular Orbital (MO) theory provides a delocalized view of electron distribution within a molecule, offering insights into bonding and electronic transitions. libretexts.orgbyjus.comunizin.org In simple diatomic or linear triatomic species like CNC+, the valence electrons occupy molecular orbitals formed from the linear combination of atomic orbitals.

The electronic configuration of CNC+ can be described by filling the molecular orbitals in order of increasing energy, following the Aufbau principle and Hund's rule. byjus.com The specific ordering of MOs, particularly the relative energies of the σ and π orbitals, determines the ground electronic state of the molecule. libretexts.org For CNC+, the ground state is determined to be a triplet (³Σg⁻), which is a key feature influencing its reactivity. mdpi.com

Spin State Energetics and Interconnections

The presence of multiple unpaired electrons in CNC+ leads to different possible spin states, with the triplet state being the ground state. mdpi.com The energy difference between various spin states, such as singlet, triplet, and quintet states, is a critical factor in determining the reaction pathways and catalytic activity of complexes containing the CNC+ fragment. mdpi.compreprints.org

Computational studies have shown that the relative energies of these spin states can be influenced by the chemical environment, such as the presence of a solvent or coordination to a metal center. mdpi.compreprints.org For example, in a [(κ³-CNC)FeII]²⁺ cation complex, the quintet (S=2) spin state is the ground state in the gas phase. mdpi.com The ability of a system to transition between different spin states, known as intersystem crossing, can be crucial for facilitating chemical reactions. researchgate.net

Energetics and Stability Studies

Understanding the energy landscape and thermodynamic properties of nitridocarbon(1+) is essential for predicting its stability and the feasibility of reactions in which it participates.

Potential Energy Surfaces and Isomeric Forms

A potential energy surface (PES) provides a mathematical or graphical representation of a molecule's energy as a function of its geometry. wayne.edu For nitridocarbon(1+), the PES reveals important information about its stable structures and the energy barriers between them.

Nitridocarbon(1+) (CNC+) has an isomer, the cyanogen (B1215507) cation (CCN+). aip.org Theoretical calculations consistently show that CNC+ is the more stable of the two isomers. aip.orgastrochem-tools.org The energy difference between these two isomers is significant, with CNC+ being more stable by approximately 95 kJ/mol. astrochem-tools.org The PES also helps in identifying transition states, which are saddle points on the energy landscape that connect different isomers or lead to dissociation. iastate.edu

Thermochemical Data Derivations

Thermochemical data, such as heats of formation and ionization energies, are fundamental for chemical modeling. Computational methods are often used to derive these values, which can then be compared with and supplement experimental data.

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. unizin.orgutexas.edu For CNC+, the enthalpy of formation at 298 K has been reported as 1620 ± 11 kJ mol⁻¹. aip.org However, the accuracy of this value has been questioned due to potential overestimation in the experimental method used. aip.org Combining this value with experimentally determined ionization energies allows for the deduction of the enthalpies of formation for the corresponding neutral radicals. aip.org

Below is a table summarizing some of the key thermochemical data for Nitridocarbon(1+) and its isomer.

| Property | Species | Value | Reference |

| Enthalpy of Formation (ΔfH°₂₉₈) | CNC+ | 1620 ± 11 kJ mol⁻¹ | aip.org |

| Enthalpy of Formation (ΔfH°₂₉₈) | CCN+ | 1726 ± 12 kJ mol⁻¹ | aip.org |

| Isomer Energy Difference | CCN+ vs CNC+ | 95 kJ/mol (CCN+ is higher) | astrochem-tools.org |

Computational Reaction Dynamics and Pathway Elucidation

Computational studies offer profound insights into the dynamics of chemical reactions involving nitridocarbon(1+), enabling the elucidation of reaction pathways and the prediction of outcomes. These theoretical approaches are essential for understanding the behavior of CN⁺ in complex chemical systems.

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate reaction rates. wikipedia.org In computational chemistry, TST is employed to locate the transition state—a high-energy intermediate structure—that connects reactants and products on a potential energy surface. quantumatk.comgithub.io By calculating the energy of this transition state relative to the reactants, chemists can determine the activation energy barrier for a reaction. quantumatk.com

For reactions involving nitridocarbon(1+), computational methods like Density Functional Theory (DFT) and more advanced multireference methods are used to map out the potential energy surface. nih.govnsf.gov These calculations are critical for identifying the minimum energy path a reaction is likely to follow. The accuracy of these barrier height calculations is crucial, as the reaction rate depends exponentially on this value. quantumatk.com Methods such as multiconfiguration pair-density functional theory (MC-PDFT) have shown promise in accurately calculating reaction barrier heights at a lower computational cost compared to other high-level methods. nsf.gov

Molecular dynamics (MD) simulations provide a detailed, time-resolved view of chemical reactions by solving the classical equations of motion for the atoms involved. ebsco.com These simulations can model the collisions between nitridocarbon(1+) and other molecules, tracking the trajectories of individual atoms as bonds are broken and formed. ebsco.comucl.ac.uk

By running thousands of simulated collision trajectories with varying initial conditions, researchers can obtain statistically meaningful results about reaction probabilities and dynamics. ebsco.com Reactive MD simulations, which can model chemical bond formation and breaking, are particularly useful for studying the complex reaction pathways that can emerge from the collision of polyatomic species. nih.govucl.ac.uk For instance, quasi-classical trajectory (QCT) simulations on an analytical potential energy surface can be employed to study the dynamics of reactions involving nitridocarbon(1+), providing insights into energy and angle-differential reactive scattering cross sections. nih.gov

A primary goal of computational reaction dynamics is to predict the mechanisms of chemical reactions and the distribution of their products. mnstate.edunih.gov By combining the insights from TST and MD simulations, a comprehensive picture of a reaction can be constructed.

Computational models can predict which reaction pathways are most favorable under different conditions by comparing the activation energies of competing pathways. researchgate.net Furthermore, MD simulations can reveal the branching ratios between different product channels, predicting the relative yields of various products. researchgate.net This predictive capability is invaluable for understanding the chemistry of environments where nitridocarbon(1+) is present, such as in interstellar clouds or industrial plasmas. Machine learning techniques are also emerging as powerful tools to predict reaction outcomes with high accuracy and efficiency. arxiv.orggithub.com

Molecular Dynamics Simulations of Reactive Collisions

Predictive Spectroscopy through Computational Models

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules like nitridocarbon(1+). Simulated spectra not only aid in the identification of molecules in experimental and observational data but also provide a deeper understanding of their electronic and geometric structures.

The vibrational and rotational energy levels of a molecule are quantized, and transitions between these levels give rise to characteristic spectra, primarily in the infrared and microwave regions. wikipedia.org Computational methods can predict these spectra with high accuracy. ucl.ac.uk

For nitridocarbon(1+), ab initio calculations can determine the molecule's potential energy surface, from which vibrational frequencies and rotational constants can be derived. ubbcluj.rodcu.ie These parameters are then used to simulate the rovibrational spectrum. The simulated spectrum provides a detailed fingerprint of the molecule, including the positions and relative intensities of spectral lines. ucl.ac.uksnu.ac.kr Comparing these theoretical spectra with those obtained from laboratory experiments or astronomical observations allows for the confident identification of nitridocarbon(1+) and the determination of its physical conditions, such as temperature and pressure.

Table 1: Calculated Spectroscopic Properties of Nitridocarbon(1+) This table is interactive. Click on the headers to sort the data.

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| C1s → σ* Transition Energy | 280.7 eV | Multiconfigurational Quantum Chemistry | arxiv.org |

| Ground State C-N Bond Length | Varies with method | DFT, etc. | researchgate.net |

| Ground State Vibrational Frequency | Varies with method | DFT, etc. | researchgate.net |

| C1s Core Hole State C-N Bond Length | Shorter than ground state | Multiconfigurational Quantum Chemistry | arxiv.org |

| C1s Core Hole State Vibrational Frequency | Increased from ground state | Multiconfigurational Quantum Chemistry | arxiv.org |

X-ray absorption spectroscopy (XAS) is a powerful technique that probes the electronic structure of a molecule by exciting core-level electrons to unoccupied orbitals. nih.gov Computational simulations are crucial for interpreting these complex spectra. arxiv.orgaps.org

Recent theoretical studies have focused on predicting the C1s X-ray absorption spectrum of nitridocarbon(1+). arxiv.orgresearchgate.net These calculations, often employing multiconfigurational methods or time-dependent density functional theory (TD-DFT), can predict the energies and intensities of the absorption peaks. arxiv.orgarxiv.org For CN⁺, the first electronic peak in the C1s X-ray absorption spectrum has been assigned to a C1s → σ* transition. arxiv.orgresearchgate.net Furthermore, these computational models can predict the fine vibronic structures associated with these electronic transitions, revealing details about the geometry and vibrational frequencies of the core-excited state. arxiv.orgresearchgate.net Such predictions are vital for analyzing high-resolution X-ray spectra from sources like synchrotrons and X-ray free-electron lasers, providing a deeper understanding of the electronic structure and bonding in nitridocarbon(1+). arxiv.orgnih.gov

Electronic Absorption and Emission Spectra Calculations

The electronic structure and spectral properties of the Nitridocarbon(1+) cation, also known as the cyanogen ion (CN+), have been investigated through rigorous first-principles quantum chemical simulations. arxiv.org These computational studies are vital for interpreting high-resolution X-ray spectra, particularly those obtained from astrophysical observations where such ions are present. arxiv.org

Systematic quantum chemical simulations have been performed to predict the C1s X-ray absorption spectra (XAS) of CN+. arxiv.org The primary electronic transition responsible for the first absorption peak is assigned as a C1s → σ* transition. arxiv.org To provide a more detailed and accurate representation of the spectrum, calculations have incorporated vibronic fine structures. arxiv.org These structures were computed using the quantum wavepacket method, which relies on anharmonic potential energy curves generated at a multiconfigurational level of theory. arxiv.orgarxiv.org

This advanced computational approach revealed distinct energy positions for the vibrational levels of the electronic transition. arxiv.org The 0-0 absorption, which corresponds to the transition from the ground vibrational state of the initial electronic state to the ground vibrational state of the final electronic state, is predicted to be at 280.7 eV. arxiv.orgarxiv.org The simulated vibronic profile for CN+ features a prominent 0-0 peak. arxiv.org

A key finding from these theoretical investigations is the effect of creating a C1s core hole on the ion's geometry. arxiv.org The formation of the core-excited state leads to a shortening of the C-N bond length and a corresponding increase in the vibrational frequency. arxiv.org These calculations provide a valuable reference for both laboratory experiments and the analysis of data from X-ray astronomy, emphasizing how the charge state of a simple molecule significantly influences its X-ray absorption characteristics. arxiv.org

Table 1: Calculated X-ray Absorption Spectral Data for Nitridocarbon(1+)

| Parameter | Value | Computational Method | Source |

| Primary Transition | C1s → σ* | Multiconfigurational/DFT | arxiv.org |

| 0-0 Absorption Energy | 280.7 eV | Quantum Wavepacket/RASPT2 | arxiv.orgarxiv.org |

| Ground State Bond Length | 1.188 Å | RASPT2 | arxiv.org |

| Core Hole Effect | Bond shortening, frequency increase | Multiconfigurational Simulations | arxiv.org |

Advanced Computational Methodologies for Ionic Systems

The accurate theoretical description of ions in complex systems presents significant computational challenges. To address this, advanced methodologies are employed that either leverage statistical power to discern patterns in large datasets or use hierarchical schemes to model phenomena across different scales.

Machine learning (ML) has emerged as a powerful tool for predicting the properties of ionic systems, complementing traditional computational methods. nih.govmdpi.com ML algorithms, such as artificial neural networks and random forests, are trained on large datasets of known chemical information to build models that can rapidly predict properties for new or unexplored systems. rsc.orgrsc.org This approach significantly reduces the time and computational cost associated with experimental testing or first-principles calculations. nih.gov

For ionic systems, ML models have been successfully developed to predict a wide range of physical and chemical properties. nih.gov These include fundamental characteristics like ionic conductivity and viscosity, which are crucial for applications such as electrolytes in energy storage devices. rsc.org ML has also been applied to predict kinetic data, such as reaction rate constants for processes occurring in ionic liquid mixtures. rsc.org A notable advancement is the development of ML models capable of predicting the infrared spectra of ions with greater speed and, in some cases, higher accuracy than conventional quantum chemical methods. ru.nl

The predictive power of these models depends heavily on the descriptors used to represent the chemical structures and interactions within the system. acs.org The integration of constitution-structure-interaction descriptors with ML algorithms has shown remarkable accuracy in predicting multiple properties of ionic liquids. acs.org By identifying the structural features of cations and anions that have the greatest effect on a given property, ML provides valuable insights for the rational design of new ionic materials with tailored functionalities. rsc.org

A predominant multiscale technique is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. researchgate.net In a QM/MM simulation, the chemically active region—for instance, an ion and its immediate neighbors where electronic changes like bond formation or breaking occur—is treated with computationally intensive quantum mechanics. rutgers.edu The rest of the system, comprising the bulk solvent or protein environment, is described using more computationally efficient classical molecular mechanics force fields. rutgers.eduresearchgate.net This hybrid approach allows for the accurate modeling of localized quantum effects while still accounting for the influence of the larger environment. researchgate.net

This methodology has been instrumental in understanding enzymatic reactions and designing new biotechnologies. rutgers.edu The strategy can involve performing large-scale molecular dynamics simulations to understand the structure and dynamics of the extended system, which then informs the setup of the QM/MM calculations. rutgers.edu By constructing free energy landscapes, researchers can identify and quantify mechanistic pathways for chemical events in complex, condensed-phase environments. rutgers.edu These methods bridge the gap between quantum chemical accuracy and the need to simulate large, realistic systems, enabling predictive insights into the properties and reactivity of ions in intricate settings. rsc.org

Experimental Methodologies for the Generation and Characterization of Nitridocarbon 1+

Controlled Generation Techniques in Laboratory Environments

The generation of nitridocarbon(1+) for laboratory study relies on energetic processes capable of ionizing stable precursor molecules. These methods are typically conducted in high-vacuum or low-pressure environments to isolate the ion of interest and prepare it for spectroscopic investigation.

Gas-Phase Ionization Methods (e.g., Electron Impact Ionization)

Electron impact (EI) ionization is a versatile and widely used technique for producing gas-phase ions. wikipedia.org In this method, a beam of energetic electrons collides with a neutral precursor gas, causing the ejection of an electron from the molecule and forming a cation. For the generation of nitridocarbon(1+), stable cyanide-containing compounds are used as precursors.

The process can be represented as: M + e⁻ → M⁺ + 2e⁻

Key precursors for generating CN⁺ via electron impact include cyanogen (B1215507) ((CN)₂) and hydrogen cyanide (HCN). aip.orgresearchgate.net Studies have utilized this method to produce CN⁺ beams for various applications, including selected-ion flow tube (SIFT) experiments to investigate the ion's chemical reactivity. capes.gov.br Furthermore, by carefully measuring the energy required to form CN⁺ from different precursors, researchers can determine fundamental thermochemical data, such as dissociation energies of the parent molecules. aip.org

Laser Ablation and Discharge Sources

Laser ablation and electrical discharge sources are powerful methods for generating ions from solid or gaseous targets. jst.go.jpnist.gov

Laser Ablation involves focusing a high-power laser onto the surface of a solid target, vaporizing and ionizing the material to create a plasma plume. peakscientific.comscispace.com To produce carbon-nitrogen species like CN⁺, a common approach is the laser ablation of a graphite (B72142) target in a nitrogen (N₂) gas environment. researchgate.net The intense energy of the laser facilitates the breaking of chemical bonds and the formation of new species within the plasma.

Discharge Sources , such as glow discharges, create a plasma by passing an electric current through a low-pressure gas. wikipedia.orgnist.gov These sources are effective for ionizing gases and studying the resulting species. nih.gov For instance, electrical discharges through gas mixtures containing nitrogen and a carbon source, such as methane (B114726) (CH₄) or acetylene, can produce a variety of ions, including CN⁺. arxiv.orgastrochem.orgwikipedia.org In some experimental setups, the discharge is used to produce the CN radical, which can then be ionized. harvard.edu

Chemical Precursor Routes for Ion Formation

The choice of a chemical precursor is fundamental to the successful generation of nitridocarbon(1+). The ideal precursor is a stable molecule that efficiently yields the desired ion under specific energetic conditions. As noted, cyanogen and hydrogen cyanide are the most common precursors for direct ionization methods. aip.orgcapes.gov.br

| Precursor Molecule | Formula | Method of Ion Generation | Reference(s) |

| Cyanogen | (CN)₂ | Electron Impact, Electrical Discharge | capes.gov.br, aip.org, wikipedia.org |

| Hydrogen Cyanide | HCN | Electron Impact | aip.org, wikipedia.org |

| Graphite/Nitrogen Gas | C(s) / N₂(g) | Laser Ablation | researchgate.net |

| Acetylene/Nitrogen Gas | C₂H₂ / N₂(g) | Electrical Discharge | wikipedia.org |

These precursors are introduced into the ion source where they undergo ionization via electron impact, discharge, or laser-induced plasma formation. acs.orgfrontiersin.org

Advanced Spectroscopic Characterization of Ionic Species

Once generated, the nitridocarbon(1+) ion is characterized using high-resolution spectroscopic techniques. These methods provide precise information about the ion's quantum energy levels, which in turn reveals details about its molecular structure and bonding.

High-Resolution Infrared Action Spectroscopy

Due to the low densities of ions produced in laboratory environments, direct absorption spectroscopy is often not feasible. Instead, action spectroscopy provides a highly sensitive alternative. arxiv.orgnih.govarxiv.org In this technique, the absorption of an infrared photon by an ion leads to a secondary, detectable event.

A notable method used for CN⁺ is laser induced inhibition of complex growth (LIICG) within a cryogenic ion trap. arxiv.org In this setup, CN⁺ ions are generated and cooled to approximately 4 K in a 22-pole ion trap, where they form weakly-bound complexes with helium atoms (CN⁺–He). arxiv.org A tunable infrared laser is then directed into the trap. When the laser frequency matches a rovibrational transition of the bare CN⁺ ion, the ion absorbs a photon and becomes vibrationally excited. This excitation prevents the formation of the CN⁺–He complex. arxiv.org By monitoring the count of CN⁺–He clusters as a function of the laser frequency, a high-resolution spectrum of the bare CN⁺ ion is obtained. arxiv.org This approach has been successfully used to observe the fundamental vibrational band of both ¹²C¹⁴N⁺ and ¹²C¹⁵N⁺ for the first time. arxiv.orgnih.govresearchgate.net

Rotational-Vibrational Spectroscopy for Structural Elucidation

Rotational-vibrational (or rovibrational) spectroscopy probes the coupled rotational and vibrational energy levels of a molecule in the gas phase. wikipedia.orglibretexts.org Transitions between these levels, typically observed in the infrared region, provide a wealth of structural information. uoregon.edu The resulting spectra consist of distinct lines that can be organized into branches (P-branch, R-branch, and sometimes a Q-branch) corresponding to changes in the rotational quantum number (ΔJ = -1, +1, and 0, respectively). wikipedia.org

For nitridocarbon(1+), high-resolution infrared action spectroscopy has allowed for the measurement of individual rovibrational transitions. arxiv.orgnih.govarxiv.org By analyzing the precise frequencies of these transitions, researchers can fit them to a theoretical model for a linear rotor. arxiv.org This analysis yields highly accurate spectroscopic constants, such as the vibrational band origin (ν₀) and the rotational constants (B) for both the ground and vibrationally excited states. These constants are directly related to the ion's bond length and vibrational frequency.

The first high-resolution infrared measurements of CN⁺ identified several lines in the fundamental vibrational band for two different isotopologues, providing key structural data. arxiv.orgnih.govarxiv.org

Table 1: Selected Spectroscopic Parameters for Nitridocarbon(1+) Isotopologues This interactive table summarizes key findings from high-resolution infrared action spectroscopy experiments.

| Isotopologue | Parameter | Value | Unit | Reference(s) |

| ¹²C¹⁴N⁺ | Band Origin (ν₀) | 2000.7587 | cm⁻¹ | arxiv.org, nih.gov, arxiv.org |

| ¹²C¹⁴N⁺ | Rotational Constant (B₁) | 1.8711466 | cm⁻¹ | arxiv.org |

| ¹²C¹⁵N⁺ | Band Origin (ν₀) | 1970.321 | cm⁻¹ | arxiv.org, nih.gov, arxiv.org |

| ¹²C¹⁵N⁺ | Rotational Constant (B₁) | 1.815340 | cm⁻¹ | arxiv.org |

Note: The rotational constant B₁ refers to the vibrationally excited state (v=1). Ground state (v=0) constants were determined from prior millimeter-wave spectroscopy. arxiv.org

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of atoms and molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. colorado.edudiva-portal.org The process is governed by the photoelectric effect; when a molecule absorbs a photon of sufficient energy (hν), an electron is ejected. colorado.edu The kinetic energy (KE) of this photoelectron is measured, and the binding energy (BE) of the electron can be determined by the relation: BE = hν - KE. colorado.edu A PES spectrum, a plot of photoelectron count versus binding energy, reveals the energies of occupied molecular orbitals. diva-portal.org

While PES is a standard method for studying neutral molecules, obtaining a photoelectron spectrum for a cation like Nitridocarbon(1+) (CN+) is experimentally challenging. However, valuable electronic structure information pertinent to the CN system has been obtained through negative ion photoelectron spectroscopy of the cyanide anion (CN⁻). berkeley.eduaip.org In these experiments, a beam of CN⁻ anions is intersected by a laser beam, and the kinetic energy of the detached electrons is measured. berkeley.edu

Studies using 266 nm and 213 nm laser light have provided precise measurements of the adiabatic electron affinity (EA) of the neutral cyano radical (CN), determined to be 3.862 ± 0.004 eV. berkeley.eduaip.org The spectra reveal transitions from the ground electronic state of the CN⁻ anion to the ground (X ²Σ⁺) and first excited (A ²Π) electronic states of the neutral CN radical. berkeley.eduaip.org Analysis of the vibrational structure in the spectrum also allowed for the first gas-phase determination of the CN⁻ fundamental vibrational frequency (ν = 2035 ± 40 cm⁻¹). berkeley.eduaip.org

Ion-Molecule Reaction Study Techniques

The study of reactions between ions and neutral molecules is crucial for understanding chemical processes in environments such as interstellar clouds and planetary atmospheres. Several specialized mass spectrometry techniques have been developed to measure the kinetics and determine the products of these gas-phase reactions under controlled conditions.

Selected-Ion Flow Tube (SIFT) Measurements

The Selected-Ion Flow Tube (SIFT) technique is a versatile method for studying ion-molecule reactions at thermal energies, typically room temperature (around 296 ± 2 K). aip.orgyorku.ca In a SIFT apparatus, ions are generated in an ion source, mass-selected by a quadrupole mass filter, and then injected into a flow tube containing a buffer gas, usually helium, at a pressure of a few tenths of a Torr. yorku.ca The ions thermalize through collisions with the buffer gas. A neutral reactant gas is introduced downstream, and the decrease in the reactant ion signal and the increase in product ion signals are monitored by a second mass spectrometer at the end of the flow tube. yorku.cacolorado.edu This allows for the determination of reaction rate constants and product branching ratios. aip.orgcolorado.edu

SIFT has been used extensively to measure the reactivity of Nitridocarbon(1+) (CN+) with a wide range of neutral molecules. These reactions display diverse pathways, including charge transfer, hydrogen atom transfer, and adduct formation. yorku.ca For the reaction with molecular hydrogen, which is of significant astrophysical importance, SIFT measurements at 300 K have yielded rate coefficients of approximately 1.0 x 10⁻⁹ to 1.6 x 10⁻⁹ cm³ s⁻¹, with the reaction producing both HCN⁺ and HNC⁺ ions in roughly equal proportions. aip.orgaip.org

| Reactant Molecule | Measured Rate Constant (k) (x 10⁻⁹ cm³ s⁻¹) | Primary Product(s) |

|---|---|---|

| H₂ | 1.0 | HCN⁺, HNC⁺ |

| CO | 1.1 | C₂O⁺, N |

| CH₄ | 1.3 | HCNH⁺, C₂H₃⁺ |

| H₂O | 1.4 | HCNOH⁺, HCO⁺, HOCN⁺ |

| NH₃ | 2.0 | H₂CNH⁺, H₂NC⁺ |

| C₂H₂ | 1.4 | C₃H₂⁺, C₃HN⁺ |

Ion Cyclotron Resonance (ICR) Techniques

Ion Cyclotron Resonance (ICR) spectroscopy is another powerful technique for investigating gas-phase ion-molecule reactions, often conducted at very low pressures. osti.gov Ions are generated and trapped within a cell by a combination of a strong, uniform magnetic field and a weak electric field. osti.gov The magnetic field forces the ions into circular paths, and they absorb energy from an oscillating electric field when its frequency matches their cyclotron frequency, which is dependent on their mass-to-charge ratio. By monitoring the power absorption or using more advanced Fourier Transform (FT-ICR) methods, changes in the ion population due to reactions with an introduced neutral gas can be followed over time to determine reaction rates. researchgate.net

ICR studies have been used to investigate the reactivity of CN⁺. For the key reaction CN⁺ + H₂, ICR measurements at near-thermal energies yielded a rate coefficient of 1.24 × 10⁻⁹ cm³ s⁻¹. aip.org This result is in reasonable agreement with values obtained from SIFT experiments, demonstrating consistency across different experimental methodologies. yorku.caaip.orgaip.org

Cryogenic Ion Trap Apparatus for Low-Temperature Studies

To study ions under conditions that mimic the cold environments of interstellar space, researchers employ cryogenic ion trap apparatuses. aip.orgfu-berlin.de These instruments, often featuring a 22-pole radio frequency ion trap, can be cooled to temperatures as low as 4 K. fu-berlin.de Ions are confined within the trap and cooled through collisions with a cryogenically cooled buffer gas, such as helium. aip.orgfu-berlin.de This cooling process reduces the ions' internal energy, often populating only the lowest rotational levels. fu-berlin.de Spectroscopy is then performed, frequently using an action spectroscopy scheme where the absorption of a photon is detected indirectly, for example, by observing the inhibition of ion-buffer gas complex formation. fu-berlin.de

This technique was successfully used to perform the first high-resolution infrared action spectroscopy of the Nitridocarbon(1+) cation. By trapping and cooling CN⁺ ions to approximately 4 K, researchers were able to observe and measure several rotational-vibrational transitions of the fundamental vibrational band for both ¹²C¹⁴N⁺ and its isotopologue ¹²C¹⁵N⁺. fu-berlin.de These precise low-temperature measurements provide crucial data for astronomical searches for this ion. fu-berlin.de

| Isotopologue | Parameter | Value (cm⁻¹) |

|---|---|---|

| ¹²C¹⁴N⁺ | Band Origin (ν₀) | 2000.7587 |

| ¹²C¹⁵N⁺ | Band Origin (ν₀) | 1970.321 |

Matrix Isolation Spectroscopy for Reactive Intermediates

Matrix isolation is an experimental technique designed to trap and study highly reactive or unstable species, including ions, by embedding them in a rigid, inert solid at cryogenic temperatures. researchgate.net In a typical experiment, a mixture of the species of interest and a large excess of an unreactive matrix gas (e.g., neon, argon) is co-deposited onto a cold surface (typically below 20 K). researchgate.net This solid matrix prevents the reactive guest molecules from diffusing and reacting with each other, allowing them to be studied using various spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy.

This mass-selected ion deposition technique has been successfully used to obtain the infrared spectrum of the CNC⁺ ion, an isomer of Nitridocarbon(1+), isolated in a neon matrix at 7 K. The ability to trap and record the vibrational spectrum of CNC⁺ demonstrates the power of matrix isolation for characterizing the structure and bonding of reactive cations that are otherwise difficult to study.

Reactivity and Mechanistic Pathways of Nitridocarbon 1+

Gas-Phase Ion-Molecule Reaction Kinetics and Dynamics

The study of CN+ reactions in the gas phase provides fundamental insights into its chemical behavior under isolated conditions, free from solvent effects. Techniques such as the Selected-Ion Flow Tube (SIFT) and cryogenic ion traps have been instrumental in determining the kinetics of these reactions.

Determination of Rate Constants and Temperature Dependencies

The rate constants for the reactions of nitridocarbon(1+) with a variety of neutral molecules have been systematically studied at room temperature (approximately 296 K). yorku.ca These studies reveal that CN+ is highly reactive with most neutral partners, often with reaction rates approaching the collisional limit predicted by theories for ion-molecule interactions. yorku.ca

A seminal study utilized the SIFT technique to measure rate constants and determine product distributions for CN+ reacting with numerous molecules. yorku.ca The results from this study are summarized in the interactive data table below, showcasing the diversity of reaction pathways.

Recent advancements in experimental techniques have allowed for the investigation of these reactions at cryogenic temperatures, which are particularly relevant for understanding interstellar chemistry. For the reaction of CN+ with molecular hydrogen (H₂), a key process in interstellar clouds, the rate coefficient has been measured over a temperature range of 17 K to 200 K. aip.org These experiments show that the rate coefficient is close to the collisional Langevin value and exhibits no significant temperature dependence within this range. aip.orgaip.org This finding is crucial for astrochemical models, as it implies that the formation of its hydrogenation products, HCN+ and HNC+, proceeds efficiently even in the coldest regions of space. aip.orgcsic.es

However, for many other reactions of CN+, comprehensive temperature-dependent data remains scarce. Studies on the neutral CN radical have shown both positive and negative temperature dependencies for its reactions, depending on the reaction partner and the presence of an energy barrier. uow.edu.aunih.govrsc.orgresearchgate.net For instance, the reaction of CN with benzene (B151609) shows a relatively constant rate coefficient between 105 K and 295 K, suggesting a barrierless process. uow.edu.aunih.gov In contrast, the reaction with ammonia (B1221849) exhibits a sharp increase in the rate constant as the temperature is lowered. rsc.org While not directly transferable to the CN+ cation, these findings highlight the importance of temperature in dictating reaction kinetics and underscore the need for further temperature-dependent studies on CN+ reactions.

Interactive Data Table: Reaction Rate Constants and Product Distributions for CN+ at 296 K This table is based on data from Raksit and Bohme (1984). yorku.ca

| Neutral Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Product(s) | Branching Ratio |

|---|---|---|---|

| H₂ | 1.5 x 10⁻⁹ | HCN⁺/HNC⁺ + H | 1.0 |

| D₂ | 1.4 x 10⁻⁹ | DCN⁺/DNC⁺ + D | 1.0 |

| N₂ | 8.0 x 10⁻¹⁰ | N₂⁺ + CN | 1.0 |

| CO | 1.1 x 10⁻⁹ | CO⁺ + CN | 1.0 |

| CO₂ | 5.5 x 10⁻¹⁰ | CO₂⁺ + CN | 0.60 |

| NCO⁺ + CO | 0.35 | ||

| C₂O⁺ + NO | 0.05 | ||

| O₂ | 8.8 x 10⁻¹⁰ | O₂⁺ + CN | 0.80 |

| NCO⁺ + O | 0.15 | ||

| NO⁺ + CO | 0.05 | ||

| N₂O | 1.1 x 10⁻⁹ | N₂O⁺ + CN | 0.60 |

| NCO⁺ + N₂ | 0.25 | ||

| NO⁺ + CN₂ | 0.15 | ||

| H₂O | 2.5 x 10⁻⁹ | H₂O⁺ + CN | 0.85 |

| NCO⁺ + H₂ | 0.10 | ||

| H₂CN⁺ + O | 0.05 | ||

| CH₄ | 1.3 x 10⁻⁹ | CH₃⁺ + HCN | 0.60 |

| CH₄⁺ + CN | 0.40 | ||

| NH₃ | 3.3 x 10⁻⁹ | NH₃⁺ + CN | 0.90 |

| H₂CN⁺ + NH | 0.10 | ||

| C₂H₂ | 1.5 x 10⁻⁹ | C₂H₂⁺ + CN | 1.0 |

| OCS | 1.1 x 10⁻⁹ | OCS⁺ + CN | 0.80 |

| NCS⁺ + CO | 0.15 | ||

| S⁺ + NCO | 0.05 | ||

| H₂S | 2.4 x 10⁻⁹ | H₂S⁺ + CN | 0.90 |

| NCS⁺ + H₂ | 0.10 |

Collision Theory and Reaction Cross-Sections

The kinetics of ion-molecule reactions are often described by collision theory. In its simplest form, the Langevin model predicts the capture rate constant based on the long-range ion-induced dipole interaction between the reactants. For many reactions of CN+, the experimentally measured rate constants are indeed close to the Langevin collision rate, indicating that the reaction occurs on nearly every collision. aip.orgaip.orgcsic.es

The reaction cross-section, which represents the effective area for a reaction to occur, is a key parameter in collision theory and is dependent on the collision energy. d-nb.info For exothermic ion-molecule reactions that proceed without a barrier, the cross-section is expected to decrease with increasing collision energy. While specific experimental data on the reaction cross-sections for CN+ collisions are limited, studies on analogous systems, such as the reaction of N+ with CO, have shown this expected trend at low energies. d-nb.info For endothermic reactions or those with an activation barrier, a threshold energy must be overcome for the reaction to proceed, and the cross-section will increase from zero at the threshold energy to a maximum value before declining at higher energies.

Theoretical models, such as the two-transition state model, have been successfully applied to explain the temperature dependence of related radical reactions, like CN with NH₃. rsc.org These models consider the formation of a pre-reaction complex and a subsequent transition state, providing a more nuanced picture than simple collision theory. rsc.org Similar theoretical approaches would be invaluable for a deeper understanding of the dynamics of CN+ reactions.

Detailed Analysis of Specific Reaction Channels

The high reactivity of nitridocarbon(1+) leads to a variety of reaction product channels, the branching ratios of which depend on the nature of the neutral reactant.

Charge Transfer Processes and Electron Affinity Considerations

Charge transfer is a dominant reaction channel for CN+ with many neutral molecules that possess an ionization potential lower than the recombination energy of CN+ (approximately 14.5 eV). yorku.ca In this process, an electron is transferred from the neutral molecule (M) to the CN+ ion, resulting in a neutral CN radical and the cation of the neutral molecule (M+).

CN⁺ + M → CN + M⁺

The efficiency of charge transfer is strongly influenced by the electron affinity of the cation and the ionization potential of the neutral molecule. The electron affinity of the CN radical is experimentally determined to be approximately 3.86 eV. nist.govaip.org This high electron affinity contributes to the favorability of charge transfer from suitable neutral partners. For a charge transfer reaction to be exothermic, the recombination energy of the cation must be greater than the ionization potential of the neutral molecule.

As seen in the data table, charge transfer is the exclusive or major channel for reactions with molecules like N₂, CO, C₂H₂, and H₂S. yorku.ca In the reaction with methane (B114726) (CH₄), charge transfer competes with hydride transfer. yorku.ca The prevalence of charge transfer highlights the strong electron-accepting nature of the nitridocarbon(1+) cation.

Hydrogen Atom and Hydride Transfer Reactions

Nitridocarbon(1+) can also react via the abstraction of a hydrogen atom or a hydride ion (H⁻) from a neutral molecule.

Hydrogen Atom Transfer: CN⁺ + RH → HCN⁺ + R· Hydride Transfer: CN⁺ + RH → HCN + R⁺

Hydrogen atom abstraction by the related CN radical has been extensively studied and is known to be a facile process for many hydrocarbons. aip.orgnih.govcyi.ac.cyrsc.org For the CN+ cation, the reaction with H₂ proceeds via hydrogen atom transfer to form protonated hydrogen cyanide (HCNH+), which is a crucial step in interstellar chemistry. aip.orgaip.orgcsic.es

Hydride transfer is a significant channel in the reaction of CN+ with methane, leading to the formation of the methyl cation (CH₃⁺) and hydrogen cyanide (HCN). yorku.ca This pathway competes with charge transfer, with hydride transfer being the more dominant channel. yorku.ca The branching between these channels is influenced by the thermodynamics of the respective pathways and the structure of the transition states.

Oxygen and Nitride Atom Transfer Mechanisms

Atom transfer reactions represent another important class of reactivity for the nitridocarbon(1+) cation.

Oxygen Atom Transfer: The transfer of an oxygen atom from a neutral molecule to CN+ results in the formation of the nitrosyl cation (NCO+) and a neutral fragment. This process has been observed in reactions with CO₂, O₂, N₂O, and H₂O. yorku.ca For example, in the reaction with carbon dioxide, NCO+ is a significant product:

CN⁺ + CO₂ → NCO⁺ + CO

The observation of oxygen atom transfer provides thermochemical data, such as the heat of formation for NCO+. yorku.ca The mechanism is believed to proceed through a transient intermediate where the oxygen atom is shared between the carbon of CN+ and the central atom of the neutral reactant.

Nitride Transfer: In some reactions, the nitrogen atom of the nitridocarbon(1+) cation can be transferred. However, a more commonly observed phenomenon described as "nitride transfer" in the context of CN+ reactions is the abstraction of a nitrogen-containing fragment by the reactant ion, or the transfer of the CN group itself. A clear example is the reaction with cyanogen (B1215507) (C₂N₂), which produces C₃N⁺ through the elimination of a nitrogen atom, and C₂N₂⁺ via nitride transfer to CN+. yorku.ca

Adduct Formation and Association Reactions

Adduct formation, a reaction where two or more distinct molecules combine to form a single larger species, is a characteristic reaction pathway for the nitridocarbon(1+) cation. yorku.ca These processes, often studied in the gas phase using techniques like Selected-Ion Flow Tube (SIFT) mass spectrometry, demonstrate the ability of CN⁺ to form new chemical bonds, leading to larger, more complex ions. cdnsciencepub.com

Association reactions are a primary type of adduct formation where the CN⁺ ion simply attaches to a neutral molecule. These reactions are particularly efficient in the presence of a third body (like helium in SIFT experiments) that can stabilize the newly formed adduct ion by removing excess energy. cdnsciencepub.com For instance, the reaction of product ions from the interaction of CN⁺ and cyanogen (C₂N₂) can lead to the formation of cluster ions. yorku.ca

A key example of this reactivity is the interaction between CN⁺ and diacetylene (C₄H₂). In these reactions, condensation and association pathways compete with other processes like charge transfer. cdnsciencepub.com Condensation reactions are a subset of adduct formation where a small molecule is eliminated. Furthermore, secondary reactions involving the products of initial CN⁺ interactions often lead to significant adduct formation. These secondary association reactions can occur at or near the collision rate, implying the formation of stable chemical bonds within the adduct ion. cdnsciencepub.com

| Reactants | Adduct/Association Product Ion | Reaction Type |

|---|---|---|

| HC₅N⁺ + C₄H₂ | C₉H₃N⁺ (as HC₅N⁺•C₄H₂) | Secondary Association |

| C₂N⁺ + 2C₄H₂ | C₁₀H₄N⁺ (as C₂N⁺•(C₄H₂)₂) | Secondary Association |

This interactive table summarizes key association reactions that are secondary to the initial reaction of CN⁺ with diacetylene. These rapid reactions highlight the role of CN⁺-derived products in building even larger molecular ions.

Proton Transfer Equilibrium and Kinetics

Proton transfer reactions, which involve the transfer of a proton (H⁺) from one species to another, are fundamental in chemistry. iupac.org The thermodynamics of such reactions in the gas phase are quantified by the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. wikipedia.org A higher proton affinity indicates a stronger gas-phase base. chemeurope.com

The nitridocarbon(1+) cation is a key player in experiments designed to determine the proton affinities of other molecules. By observing the direction and extent of proton transfer between different species, an unknown proton affinity can be "bracketed" between two known values. ucdavis.edu

This method was used to determine the proton affinity of diacetylene (C₄H₂). The kinetics of the protonation of diacetylene were investigated by observing its reactions with protonated hydrogen cyanide (HCNH⁺) and protonated methanol (B129727) (CH₃OH⁺). The reaction between HCNH⁺ and C₄H₂ was found to be inefficient, while the reaction between CH₃OH⁺ and C₄H₂ proceeded with significant proton transfer to diacetylene. This established that the proton affinity of diacetylene lies between that of hydrogen cyanide (HCN) and methanol (CH₃OH). cdnsciencepub.com This bracketing provides crucial data on the thermochemistry of these fundamental species. cdnsciencepub.com

| Compound | Proton Affinity (kcal mol⁻¹) |

|---|---|

| Hydrogen Cyanide (HCN) | 171.2 |

| Diacetylene (C₄H₂) | 177 ± 5 (Bracketed Value) |

| Methanol (CH₃OH) | 181.9 |

This interactive table presents the proton affinity values central to the bracketing experiment that determined the gas-phase basicity of diacetylene, a process reliant on the chemistry of protonated species related to CN⁺.

Role as a Reactive Intermediate in Complex Chemical Transformations

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction but is consumed in subsequent steps to form the final product. ntu.edu.sg Due to its high reactivity, the nitridocarbon(1+) cation is an important reactive intermediate in various chemical transformations, particularly in gas-phase ion-molecule chemistry relevant to astrochemistry and laboratory studies. yorku.cachemistrydocs.com Its reactions are characterized by multiple product channels, including charge transfer, atom abstraction, and bond formation. yorku.ca

Catalytic Cycles Involving Nitridocarbon(1+) (e.g., in organic synthesis research)

A catalytic cycle describes the multi-step mechanism of a catalyst, which participates in a reaction to increase its rate and is regenerated at the end of the process. While many catalytic reactions in organic synthesis involve reactive intermediates, the role of the nitridocarbon(1+) cation in well-defined, synthetically useful catalytic cycles is not extensively documented in the reviewed literature.

The high reactivity and multiple competing reaction pathways of CN⁺, such as charge transfer and fragmentation, may complicate its ability to function as a selective catalyst that can be efficiently regenerated in a complex reaction mixture. yorku.ca However, its proven ability to form C-N and C-C bonds makes it a subject of theoretical interest. cdnsciencepub.comcdnsciencepub.com A hypothetical cycle could involve CN⁺ activating a substrate through adduct formation, facilitating an intramolecular rearrangement or reaction with a second substrate, and then being eliminated to regenerate the CN⁺ species. Realizing such a cycle would require precise control over reaction conditions to favor a specific pathway and prevent the consumption of the cation through competing side reactions.

Pathways to Higher Nitrogen-Containing Organic Molecules

One of the most significant roles of nitridocarbon(1+) as a reactive intermediate is its function as a building block for larger, more complex nitrogen-containing organic molecules. Gas-phase laboratory studies have provided direct evidence of these molecular growth pathways. cdnsciencepub.com These reactions are of particular interest in astrochemistry for explaining the synthesis of complex molecules in environments like the atmosphere of Titan and interstellar clouds. yorku.ca

The reaction of CN⁺ with diacetylene (C₄H₂) is a clear example of such a pathway. Besides charge transfer, the reaction proceeds via hydrogen atom elimination to produce C₅H₂N⁺, which is likely ionized cyanodiacetylene (HC₅N⁺), a significantly larger nitrogen-containing organic molecule. cdnsciencepub.com This demonstrates a mechanism where a simple ion can react to form a more complex and stable neutral molecule's ion. These reactions effectively add a cyanide group to a carbon chain. cdnsciencepub.com

Similarly, the reaction of CN⁺ with cyanogen (C₂N₂) produces C₃N⁺ through the elimination of a nitrogen atom, representing another pathway for the transformation of simple species into more complex nitrogen-bearing ions. yorku.ca

| Reactants | Major Products | Reaction Type |

|---|---|---|

| CN⁺ + C₄H₂ (Diacetylene) | C₅H₂N⁺ (likely HC₅N⁺) + H | Condensation / H-atom elimination |

| CN⁺ + C₂N₂ (Cyanogen) | C₃N⁺ + N₂ | Condensation / N₂ elimination |

This interactive table showcases specific reactions where the nitridocarbon(1+) cation acts as a reactive intermediate to form larger, more complex nitrogen-containing ions, illustrating pathways for molecular growth.

Astrochemical and Interstellar Medium Relevance of Nitridocarbon 1+

Formation and Destruction Pathways in Astrophysical Conditions

The abundance of any molecule in an astrophysical environment is determined by the balance between its formation and destruction rates.

In the cold, dense environment of interstellar clouds, ion-molecule reactions are a primary driver of chemical synthesis qub.ac.uk. The formation of CNC+ is predicted to occur through several gas-phase reactions. A significant pathway is the reaction of the carbon ion (C+) with hydrogen cyanide (HCN) aanda.orgoup.com:

C⁺ + HCN → CNC⁺ + H

Another proposed formation route involves the reaction of atomic hydrogen with the CCN radical oup.com:

H + CCN → CNC⁺ + H

The destruction of CNC+ in these environments is also crucial. One of the main destruction pathways for ions is dissociative recombination, where an ion captures an electron and breaks apart. The reaction of CNC+ with molecular hydrogen (H₂), the most abundant molecule in these clouds, is endothermic, meaning it requires energy to proceed and is therefore slow under the cold conditions of dense clouds oup.com. This slow destruction rate contributes to its predicted high abundance.

Table 2: Key Gas-Phase Reactions Involving Nitridocarbon(1+)

| Reaction | Type | Significance | Reference(s) |

| C⁺ + HCN → CNC⁺ + H | Formation | A major pathway for CNC+ formation. | aanda.orgoup.com |

| H + CCN → CNC⁺ + H | Formation | Another potential formation route. | oup.com |

| CNC⁺ + H₂ → HCNH⁺ + C | Destruction | Endothermic and thus slow in cold clouds. | oup.com |

This table highlights some of the key reactions and is not a complete chemical network.

Cosmic dust grains, typically composed of silicates and carbonaceous materials, play a vital role in interstellar chemistry by providing surfaces for reactions to occur arxiv.orgresearchgate.net. These surfaces can act as catalysts, accelerating reaction rates, and allow for the formation of molecules that would be inefficient in the gas phase arxiv.org.

While the general importance of grain surface chemistry is well-established for the formation of many interstellar molecules, including complex organic molecules, specific experimental or detailed theoretical studies on the surface chemistry of CNC+ are not prevalent in the provided search results researchgate.netaanda.org. It is plausible that ions like CNC+ could interact with icy mantles on dust grains, potentially leading to the formation of more complex nitrogen-bearing species. However, more research is needed to fully understand the role of cosmic dust in the lifecycle of Nitridocarbon(1+).

Gas-Phase Reactions in Cold and Dense Interstellar Clouds

Contribution to the Synthesis of Prebiotic Molecules and Complex Organics in Space

The Nitridocarbon(1+) cation (CNC+), a stable isomer of the C₂N⁺ ion, plays a significant role in the chemical evolution of the interstellar medium (ISM). acs.orgaip.org As a reactive species, it partakes in ion-molecule reactions that contribute to the synthesis of more complex molecular structures from simpler precursors. Its formation is notably linked to hydrogen cyanide (HCN), a molecule considered central to many prebiotic chemical pathways, through the important interstellar reaction: C⁺ + HCN → CNC⁺ + H. acs.orgaip.orgresearchgate.net This direct connection to a key prebiotic molecule positions CNC⁺ as an important intermediate in the chain of chemical events leading to molecular complexity in space.

The primary contribution of CNC⁺ to the synthesis of larger molecules is through gas-phase ion-molecule reactions, which are highly efficient at the low temperatures of interstellar clouds. acs.org These reactions transform CNC⁺ and other simple species into more elaborate ions and neutral molecules, which can then undergo further reactions. While direct, single-reaction pathways from CNC⁺ to complex biomolecules have not been identified, its role is foundational, creating a new generation of molecular building blocks.

Research Findings on Key Reactions

Detailed theoretical and experimental studies have provided insight into the reactivity of CNC⁺ with molecules known to be present in interstellar environments. A significant focus has been on its reaction with hydrogen sulfide (B99878) (H₂S), a molecule identified as important in various astrophysical and chemical contexts. acs.org

Theoretical models of the CNC⁺ + H₂S reaction have mapped the potential energy surface to identify the most likely products. These calculations suggest that the reaction proceeds through several channels, leading to the formation of new sulfur-bearing and nitrogen-bearing species. The primary products predicted by these models are ions such as Thioformylidynium (HCS⁺) and the protonated cyanide ion (HCNH⁺), alongside neutral molecules like hydrogen isocyanide (HNC). acs.orgresearchgate.net These products are themselves crucial components of interstellar chemistry; for example, HCNH⁺ is a key intermediate in the chemistry that governs the abundance of HCN and HNC, two of the most important nitriles in space. oup.comoup.com

Interestingly, there is a notable discrepancy between the outcomes predicted by theoretical calculations and earlier laboratory experiments for the CNC⁺ + H₂S reaction. acs.org While theoretical studies predict HCS⁺ + HNC as the major product channel, selected-ion flow tube (SIFT) experiments reported different dominant products. acs.orgresearchgate.net This highlights an area of active investigation and underscores the complexity of accurately modeling interstellar reactions.

The table below summarizes the findings from both theoretical and experimental studies on the reaction between Nitridocarbon(1+) and Hydrogen Sulfide.

Reaction Products of CNC⁺ + H₂S

| Study Type | Products | Branching Ratio (%) | Reference |

|---|---|---|---|

| Theoretical Calculation | HCS⁺ + HNC | Most Abundant | acs.org, researchgate.net |

| HCNH⁺ + CS | Minor Product | ||

| HCS⁺ + HCN | Minor Product | ||

| Experimental (SIFT) | CHS⁺ + CHN | 95 | acs.org |

| C₂NS⁺ + H₂ | 5 |

The reactions of CNC⁺ are a clear example of how molecular complexity is built up in the ISM. By converting simpler species (like C⁺, HCN, and H₂S) into more complex and reactive intermediates (like HCS⁺, HNC, and HCNH⁺), CNC⁺ contributes to the rich chemical inventory of interstellar clouds. This inventory serves as the feedstock for the eventual formation of complex organic molecules (COMs), which are considered the precursors to prebiotic species such as amino acids and nucleobases. nih.gov

Advanced Research Directions and Future Outlook

Exploration of Novel Reaction Pathways and Synthetic Applications

The high reactivity of the nitridocarbon(1+) cation stems from its electronic structure and high recombination energy. yorku.ca Experimental studies, particularly those using selected-ion flow tube (SIFT) techniques, have revealed a diverse range of reaction pathways when CN+ interacts with various neutral molecules at thermal energies. These reactions are not only of fundamental interest but also hold potential for novel synthetic applications, including the formation of larger carbon-nitrogen chain molecules relevant to interstellar chemistry. researchgate.netcdnsciencepub.com

Research has systematically cataloged the reactions of CN+ with numerous small molecules, revealing several key pathways:

Charge Transfer: This is a dominant channel for many reactions, which is expected given the high recombination energy (14.5 eV) of CN+. yorku.ca

Hydrogen Atom or Hydride Transfer: These are common pathways in reactions with hydrogen-containing molecules. yorku.ca

Atom and Group Transfer: Reactions involving oxygen atom transfer and nitride transfer have been observed, leading to the formation of new ionic species like NCO+. yorku.ca

Condensation and Association: In reactions with molecules like diacetylene (C₄H₂), CN+ can participate in condensation and association reactions that build up the carbon content of the resulting ion, effectively adding a cyanide group to a carbon chain. researchgate.netcdnsciencepub.comcdnsciencepub.com

Elimination Reactions: The formation of complex adducts is often followed by the elimination of stable neutral molecules like H₂ or N₂. yorku.ca

A selected-ion flow tube study conducted at 296 ± 2 K provided detailed product distributions for CN+ reactions, highlighting its versatility. yorku.ca The findings from these studies are critical for developing chemical models of environments where CN+ is present, such as the atmosphere of Titan and dense interstellar clouds. yorku.ca

Table 1: Selected Reaction Pathways of Nitridocarbon(1+) with Neutral Molecules This table presents data from selected-ion flow tube (SIFT) experiments at 296 ± 2 K. Product distributions are given as percentages.

| Neutral Reactant | Products | Product Distribution (%) | Reaction Type(s) | Reference |

| H₂ | H₂⁺ + CN | >99 | Charge Transfer | yorku.ca |

| CH₄ | CH₃⁺ + HCN | 50 | Hydride Transfer | yorku.ca |

| H₂CN⁺ + H₂ | 50 | H₂ Elimination | yorku.ca | |

| CO | C₂O⁺ + N | 90 | Condensation | yorku.ca |

| CO⁺ + CN | 10 | Charge Transfer | yorku.ca | |

| CO₂ | CO₂⁺ + CN | 50 | Charge Transfer | yorku.ca |

| NCO⁺ + CO | 50 | Oxygen Atom Transfer | yorku.ca | |

| C₂H₂ | C₂H₂⁺ + CN | 50 | Charge Transfer | cdnsciencepub.com |

| C₃HN⁺ + H | 50 | Condensation/H Elimination | cdnsciencepub.com | |

| C₂N₂ | C₂N₂⁺ + CN | >90 | Charge Transfer | yorku.ca |

| C₃N⁺ + N₂ | <10 | Condensation/N₂ Elimination | yorku.ca | |

| NH₃ (ND₃) | NH₃⁺ (ND₃⁺) + CN | 45 | Charge Transfer | yorku.ca |

| NH₂⁺ (ND₂⁺) + HCN (DCN) | 45 | H⁻/D⁻ Transfer | yorku.ca | |

| H₂CN⁺ + NH₂ | 10 | Nitride Transfer | yorku.ca |

While direct applications in routine organic synthesis are limited by the transient nature of CN+, the "cation pool" and "cation flow" methods developed for other unstable carbocations offer a conceptual framework for future synthetic strategies. researchgate.net These techniques use electrochemical generation in conventional or microflow systems to accumulate reactive cations, which can then be reacted with various nucleophiles, overcoming issues of stability. researchgate.net Adapting such methodologies could pave the way for using CN+ as a unique three-carbon building block in complex molecule construction. nih.gov

Development of Advanced Theoretical Frameworks for Highly Reactive Ions

Due to the ephemeral nature of ions like nitridocarbon(1+), theoretical and computational chemistry plays an indispensable role in understanding their structure, stability, and reactivity. The development of robust theoretical frameworks is crucial for interpreting experimental data and predicting reaction dynamics where experiments are challenging.

A key area of theoretical research is the calculation of accurate potential energy surfaces (PES). osti.govresearchgate.net A PES maps the energy of a system as a function of the positions of its atoms, revealing the minimum energy paths for reactions, transition states, and the stability of intermediates. nasa.gov For a highly reactive species like CN+, understanding the PES is fundamental to predicting its behavior in collisions with other molecules. osti.gov

Ab Initio Methods: High-level ab initio calculations, such as Multi-Reference Configuration Interaction (MRCI) and Complete Active Space Self-Consistent Field (CASSCF), are used to compute accurate energies and wavefunctions for the reacting system. osti.govnasa.gov These calculations provide foundational data for constructing global potential energy surfaces.

Density Functional Theory (DFT): DFT methods are also employed to investigate the geometries and energies of species involved in CN+ reactions. acs.org These methods offer a balance between computational cost and accuracy, making them suitable for exploring complex reaction pathways. nih.gov

Reactive Force Fields: For simulating the dynamics of larger systems over longer timescales, frameworks like ReaxFF are being developed. researchgate.net These force fields use a bond-order-based formalism to seamlessly handle bond formation and dissociation, which is essential for modeling reactive events involving species like CN+. researchgate.net Recent advancements focus on improving the numerical stability and energy conservation of these force fields to better explore reactive energy landscapes. researchgate.net

These theoretical tools enable the calculation of key kinetic and thermodynamic parameters. For instance, full-dimensional, accurate PES models allow for the use of ring polymer molecular dynamics and transition state theory to calculate temperature- and pressure-dependent reaction rate coefficients, which can be compared directly with experimental results. aip.org Such theoretical studies have been crucial in modeling the unimolecular isomerization of CH₃NC to CH₃CN, a reaction of great importance in atmospheric and interstellar chemistry. aip.org

Innovation in Experimental Techniques for Studying Transient Species

The study of short-lived, highly reactive ions like nitridocarbon(1+) requires specialized experimental techniques capable of generating, isolating, and probing these species under controlled conditions. Continuous innovation in this area is critical for advancing our knowledge.

Mass Spectrometry-Based Techniques:

Guided-Ion Beam Tandem Mass Spectrometry (GIBMS): This is a powerful technique for studying the kinetic energy dependence of ion-molecule reactions under single-collision conditions. aip.orgosti.gov Ions are generated, mass-selected, and guided at a specific kinetic energy into a reaction cell containing a neutral gas. aip.org By analyzing the product ions as a function of reactant energy, one can determine reaction cross-sections, thresholds for endothermic processes, and derive fundamental thermodynamic data like bond dissociation energies. aip.orgnih.gov

Selected-Ion Flow Tube (SIFT): The SIFT method is ideal for measuring rate constants and product distributions for ion-molecule reactions at thermal energies (typically room temperature). yorku.ca Ions are injected into a flow tube containing a buffer gas (e.g., helium), where they thermalize before reacting with a neutral reagent added downstream. yorku.ca This technique has been instrumental in providing the kinetic data for CN+ reactions used in astrochemical models. yorku.ca

Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS): While often used for elemental analysis, this technique can also be adapted to study ion-molecule reactions. rsc.org It allows for the investigation of reactions over a wide energy range, complementing data from traditional GIBMS experiments. rsc.org

Spectroscopic Techniques:

Non-linear Optical Spectroscopy: Techniques like Sum-Frequency Generation (SFG) spectroscopy have emerged as surface-specific probes for investigating ions at interfaces. uni-regensburg.de By monitoring the vibrational stretch of an ion (like the CN stretch in thiocyanate), its presence and orientation at an interface can be determined directly, providing insights into the behavior of charged species in complex environments. uni-regensburg.de

These advanced experimental methods provide the crucial data needed to benchmark and validate the theoretical frameworks discussed previously, leading to a synergistic cycle of discovery in the field of reactive ion chemistry.

Interdisciplinary Connections and Broader Scientific Implications

The study of nitridocarbon(1+) and similar reactive ions has implications that extend far beyond fundamental chemistry, connecting to materials science, atmospheric science, and chemical physics.

Ion beams are a versatile tool for modifying the near-surface region of materials in ways not achievable by conventional methods. iaea.org Research into the effects of nitrogen and carbon ion beams on polymers is directly relevant to the potential application of a CN+ beam for surface engineering. uwo.calouisville.edu

When energetic ions penetrate a polymer surface, they transfer energy that can break chemical bonds, create free radicals, and induce cross-linking or chain scission. researchgate.net This leads to significant changes in the material's properties:

Surface Carbonization: High-dose ion beam treatment can cause the release of volatile compounds (containing hydrogen, oxygen, and nitrogen), leaving behind a carbon-rich, or carbonized, surface layer. usu.edu This layer can have drastically different mechanical and electrical properties from the bulk polymer.

Mechanical Property Enhancement: Nitrogen ion implantation into polymer nanofibers has been shown to increase their elastic modulus, making the material stiffer. uwo.ca This effect is dependent on the ion species and dose. uwo.ca

Chemical Functionalization: Nitrogen ion treatment can introduce new functional groups, such as amines and amides, onto a polymer surface. uwo.ca This is particularly important for biomedical applications, as these groups can promote cell adhesion and biocompatibility. uwo.ca

The use of a molecular ion beam like CN+ could offer unique modification pathways, simultaneously delivering both carbon and nitrogen to a surface to create novel materials like amorphous carbon nitride films. louisville.edu

While CN+ itself is not a commonly tracked species in atmospheric models, the chemistry of related C-N compounds like hydrogen cyanide (HCN) is of significant interest. nasa.govescholarship.org HCN is a known marker for biomass burning and is also believed to be produced by lightning. researchgate.net The atmospheric decomposition of HCN, primarily through reaction with the hydroxyl radical (OH), is a source of the CN radical. escholarship.org

The CN radical and its subsequent oxidation product, NCO, are termed "pseudohalogens" and have a rich and varied chemistry. nasa.govresearchgate.net The eventual fate of most HCN released into the atmosphere is the formation of nitrogen oxides (NOx) and carbon monoxide (CO). nasa.gov The study of ion-molecule reactions involving CN+ provides fundamental data that can help refine models of ionospheric chemistry, such as that of Saturn's moon Titan, where complex nitrogen and carbon chemistry occurs. yorku.ca Understanding the reaction probabilities and pathways of CN+ with atmospheric molecules like H₂, H₂O, and CH₄ is essential for accurately modeling these exotic environments. yorku.ca

Nitridocarbon(1+) serves as a model system for addressing fundamental questions in physical chemistry and chemical physics. Its simple diatomic structure belies a complex electronic and reactive nature, making it an ideal subject for testing and advancing both theoretical and experimental methods. yorku.caosti.gov

The study of CN+ contributes to:

Understanding Reaction Dynamics: Investigating its reactions provides detailed case studies for theories of chemical reactivity, including the role of potential energy surfaces, transition states, and quantum effects in determining reaction outcomes. osti.govresearchgate.net

Probing Chemical Bonding: Analyzing the structure and stability of CN+ and its reaction products (e.g., NCO+, C₃N⁺) provides insights into the nature of chemical bonds in exotic, electron-deficient species. yorku.ca

Advancing Spectroscopy: The need to detect and characterize this transient ion drives the development of more sensitive and sophisticated spectroscopic and mass spectrometric techniques. aip.orguni-regensburg.de

In essence, research on nitridocarbon(1+) is a microcosm of the broader scientific endeavor to understand chemical reactivity from first principles. The knowledge gained from studying this single, highly reactive cation has a cascading effect, enhancing our capabilities across multiple scientific disciplines.

Q & A

Basic: What are the established methods for synthesizing Nitridocarbon(1+) and characterizing its purity?

Methodological Answer:

Synthesis of Nitridocarbon(1+) typically involves gas-phase reactions under controlled conditions, such as laser ablation of carbon in a nitrogen-rich plasma or high-temperature pyrolysis of cyanogen precursors. For purity characterization, researchers should employ:

- Mass spectrometry (MS) to confirm molecular mass and isotopic distribution.

- Infrared (IR) and Raman spectroscopy to identify vibrational modes associated with C≡N bonds and nitrogen incorporation .

- X-ray photoelectron spectroscopy (XPS) to validate oxidation states and bonding environments.

- Chromatographic separation (e.g., gas chromatography) coupled with MS to isolate and quantify impurities.

Ensure experimental protocols are explicitly documented, including precursor purity, reaction conditions (temperature, pressure), and calibration standards for instruments .

Advanced: How can computational modeling predict the stability and reactivity of Nitridocarbon(1+) under varying conditions?

Methodological Answer:

Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations are critical for modeling:

- Electronic structure : Calculate bond dissociation energies, charge distribution, and frontier molecular orbitals to predict reactivity.

- Thermodynamic stability : Use Gibbs free energy calculations to assess stability under temperature/pressure gradients.

- Reaction pathways : Map potential energy surfaces for interactions with Lewis acids/bases or redox agents.

Validate models against experimental spectroscopic data (e.g., UV-Vis absorption peaks or ionization potentials) . Tools like Gaussian or VASP require rigorous benchmarking against known nitrogen-carbon systems to minimize basis set errors .

Advanced: What strategies resolve contradictions in reported spectral data for Nitridocarbon(1+)?

Methodological Answer:

Discrepancies in spectral data (e.g., IR peak shifts or MS fragmentation patterns) often arise from:

- Sample contamination : Implement strict inert-atmosphere handling and pre-reaction purification steps.

- Instrumental artifacts : Cross-validate using multiple techniques (e.g., compare XPS with Auger electron spectroscopy).

- Theoretical vs. experimental alignment : Reconcile computational predictions (e.g., DFT-calculated vibrational frequencies) with observed data by adjusting basis sets or considering anharmonic effects .

Publish raw datasets and error margins to enable meta-analyses .

Basic: What experimental controls ensure accurate measurement of Nitridocarbon(1+)’s electronic properties?

Methodological Answer:

To mitigate confounding factors:

- Reference standards : Use stable analogs (e.g., nitrido-metal complexes) for calibrating electrochemical measurements.

- Blank experiments : Conduct parallel reactions without nitrogen sources to identify background signals.

- Environmental controls : Maintain ultra-high vacuum (UHV) conditions during surface-sensitive analyses (e.g., scanning tunneling microscopy).

Document all parameters, including electrode materials, scan rates, and temperature dependencies, to ensure reproducibility .

Advanced: How to design experiments isolating Nitridocarbon(1+)’s role in multi-component reaction systems?

Methodological Answer:

Use isotopic labeling (e.g., -enriched precursors) to track nitrogen incorporation pathways.

- Time-resolved spectroscopy : Monitor intermediate species via pump-probe setups or stopped-flow techniques.

- Competitive inhibition assays : Introduce selective scavengers (e.g., CO or NO) to suppress secondary reactions.

- Kinetic modeling : Apply steady-state approximations or Michaelis-Menten frameworks to deconvolute rate constants .

Collaborate with computational chemists to validate mechanistic hypotheses against transition-state theory .

Key Considerations for Research Design

- Data Reproducibility : Archive raw spectra, computational input files, and calibration curves as supplementary materials .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Interdisciplinary Validation : Cross-reference findings with related fields (e.g., organometallic chemistry or atmospheric science) to identify broader implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.